7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety with a methoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxyquinoline with hydrazine derivatives, followed by cyclization using oxidizing agents such as chloranil . The reaction is usually carried out in solvents like ethanol or xylene under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydrotriazoloquinoline derivatives.
Substitution: Halogenated triazoloquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent signaling pathways .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole-quinoline structure but lacks the methoxy group.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring instead of quinoline.
Uniqueness: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications .
Properties
CAS No. |
41493-63-4 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
7-methoxy-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-4-10-8(6-9)2-5-11-13-12-7-14(10)11/h2-7H,1H3 |
InChI Key |
YPWVAGZCIUPOBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=NN=C3C=C2 |
Origin of Product |
United States |
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